2-thio PAF

描述

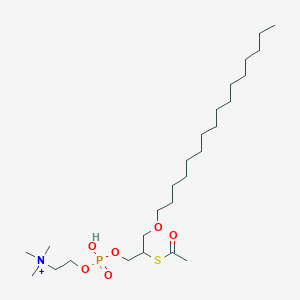

2-Thio-platelet activating factor is a synthetic analog of platelet activating factor. It is characterized by the presence of a sulfur atom replacing the oxygen atom in the sn-2 position of the glycerol backbone. This modification results in a compound with unique biological properties, making it a valuable tool in biochemical research .

准备方法

2-Thio-platelet activating factor can be synthesized through a multi-step process involving the following key steps:

Starting Material: The synthesis begins with 1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine.

Thioester Formation:

Purification: The final product is purified using chromatographic techniques to achieve a high degree of purity (≥98%).

化学反应分析

Chemical Reactions of 2-Thio-PAF

2-Thio-PAF undergoes various chemical reactions due to the presence of the thioester bond. These reactions include oxidation, reduction, and substitution.

-

Oxidation: The thioester bond can be oxidized to form sulfoxides or sulfones under specific conditions. Common reagents for this reaction include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

-

Reduction: The thioester bond can be reduced to form thiols using reducing agents such as lithium aluminum hydride in anhydrous ether.

-

Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents, such as acyl chlorides or anhydrides, in the presence of a base like pyridine.

| Reaction | Reagents and Conditions | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride in anhydrous ether | Thiols |

| Substitution | Acyl chlorides or anhydrides in the presence of a base such as pyridine | Various acyl derivatives |

Role in Enzymatic Assays

2-Thio-PAF is used as a substrate in enzymatic assays to study the activity of PAF acetylhydrolases (PAF-AH) and lysophospholipases. Specifically, it is utilized in assays that measure the hydrolysis of the acetyl thioester bond by PAF-AH .

-

Hydrolysis by PAF Acetylhydrolase (PAF-AH): PAF-AH catalyzes the hydrolysis of the acetyl thioester bond of 2-thio-PAF, yielding a free thiol . This reaction is commonly used in colorimetric assays where the free thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman’s Reagent, to produce a colored compound that can be measured spectrophotometrically .

-

Mechanism of Action in Assays: Upon hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH, free thiols are detected using 5,5’-dithio-bis-(2-nitrobenzoic acid) (DTNB) or Ellman’s Reagent .

Comparison with Similar Compounds

2-Thio-PAF is distinct due to the thioester bond at the sn-2 position. Similar compounds include PAF C-18, PAF C-16, and Lyso-PAF.

| Compound | Description |

|---|---|

| PAF C-18 | Contains an acetyl group at the sn-2 position |

| PAF C-16 | PAF analog with a different acyl group at the sn-2 position |

| Lyso-PAF | Lacks the acetyl group at the sn-2 position, making it a precursor to PAF |

Detection Methods

The degradation of 2-thio-PAF can be monitored to measure PAF-AH activity . Spectrophotometric methods, such as measuring absorbance at 414 nm, are commonly used to quantify the reaction .

-

Colorimetric Assay: In a colorimetric assay, 2-thio PAF at various concentrations is mixed with a source of PAF-AH, and the reaction is initiated by adding DTNB. The absorbance at 414 nm is recorded to determine the initial rates of hydrolysis .

-

Neutralization Assays: 2-thio-PAF is utilized to measure the neutralization of PAF acetylhydrolase activity by specific antibodies .

Biological Activity and Significance

2-Thio-PAF functions as a phospholipid activator, influencing cell survival, inflammation, and oxidative stress. Its thioacetyl group enhances its stability and bioactivity compared to other phospholipids. PAF-AH type-II hydrolyzes 2-thio-PAF, producing lyso-PAF and acetate, thereby regulating PAF levels involved in inflammatory responses and other pathways .

科学研究应用

Enzymatic Assays

2-thio PAF is commonly utilized as a substrate in assays to measure the activity of specific enzymes, particularly PAF acetylhydrolase (PAF-AH) and lipoprotein-associated phospholipase A2 (Lp-PLA2).

PAF-AH Activity Measurement

PAF-AH hydrolyzes the acetyl thioester bond in this compound, releasing free thiols. This reaction can be quantitatively measured using colorimetric assays, where the change in absorbance correlates with enzyme activity.

| Assay Type | Enzyme | Substrate | Measurement Method |

|---|---|---|---|

| Colorimetric Assay | PAF-AH | This compound | Absorbance at 414 nm using spectrophotometry |

| Thin Layer Chromatography | Secreted Esterase | This compound | Migration rate comparison with standards |

In a study examining the hydrolysis of this compound by secreted esterase from Group A Streptococcus, it was demonstrated that this enzyme effectively hydrolyzes this compound similar to human plasma PAF-AH, indicating its potential role in bacterial evasion mechanisms .

Lp-PLA2 Activity Measurement

The activity of Lp-PLA2 can also be assessed using this compound as a substrate. This enzyme is involved in lipid metabolism and inflammation, making it a target for cardiovascular disease research.

| Study | Findings |

|---|---|

| Measurement of serum Lp-PLA2 activity using this compound showed significant correlation with cardiovascular risk factors . |

Biological Research

In addition to its use in enzymatic assays, this compound has been investigated for its biological effects, particularly concerning inflammation and platelet activation.

Inflammation Studies

Research has shown that treatment with compounds that enhance PAF-AH activity can mitigate inflammation induced by this compound. For instance, a study involving Class A CpG oligonucleotides demonstrated that they could rescue mice from septic shock induced by PAF through increased PAF-AH activity .

Case Study: Sepsis and Inflammation

In a controlled experiment, mice treated with CpG-A1585 exhibited reduced mortality from PAF-induced septic shock compared to untreated controls. The increase in serum PAF-AH activity correlated with decreased fibrin deposition and improved survival rates, highlighting the therapeutic potential of modulating PAF pathways .

Clinical Applications

The implications of this compound extend into clinical settings where it may serve as a biomarker or therapeutic target.

Cardiovascular Research

Studies have utilized this compound to evaluate Lp-PLA2 activity in various populations, including those with HIV and cardiovascular risk factors. The findings suggest that elevated Lp-PLA2 activity is associated with increased risk for cardiovascular events .

作用机制

2-Thio-platelet activating factor exerts its effects by binding to platelet activating factor receptors, particularly subtype 1 (PAF-R1). Upon binding, it activates downstream intracellular signaling cascades, leading to various biological responses such as platelet aggregation and immune cell activation . The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .

相似化合物的比较

2-Thio-platelet activating factor is unique compared to other platelet activating factor analogs due to the presence of the sulfur atom at the sn-2 position. This modification enhances its stability and alters its biological activity. Similar compounds include:

Platelet activating factor C-18: A natural platelet activating factor analog with an oxygen atom at the sn-2 position.

Platelet activating factor C-16: Another natural analog with a shorter alkyl chain at the sn-1 position

2-Thio-platelet activating factor’s unique structure and properties make it a valuable tool for studying platelet activating factor-related pathways and developing therapeutic agents targeting these pathways .

生物活性

2-Thio PAF (Platelet-Activating Factor) is a phospholipid derivative that has garnered attention due to its biological activities, particularly in the context of inflammation and platelet aggregation. This article synthesizes current research findings on the biological activity of this compound, highlighting its enzymatic interactions, effects on cellular processes, and potential therapeutic implications.

Chemical Structure and Properties

This compound is a thioester derivative of PAF, characterized by the substitution of the acetyl group with a thioacetyl group. This modification enhances its stability and alters its interaction with various enzymes, particularly PAF-acetylhydrolases (PAF-AHs).

Hydrolysis by PAF-AH

PAF-AH enzymes play a crucial role in the metabolism of PAF and its analogs. Research indicates that this compound can serve as a substrate for these enzymes, facilitating the hydrolysis process. The hydrolysis rate of this compound has been measured using various assays, including colorimetric methods that monitor absorbance changes at 414 nm due to the formation of free sulfhydryl groups .

Table 1: Enzymatic Activity of PAF-AH on this compound

| Enzyme Source | Hydrolysis Rate (µM/min) | Reference |

|---|---|---|

| SlaA (GAS) | Barely detectable | |

| Human Plasma | Specific activity measured using commercial kit | |

| Bacterial Extracts | Variable rates depending on concentration |

Platelet Aggregation

This compound has been shown to influence platelet aggregation significantly. A study demonstrated that supplementation with plant extracts could reduce platelet aggregation induced by PAF, suggesting that this compound might modulate this response through competitive inhibition .

Inflammation and Immune Response

The biological activity of this compound extends to its role in mediating inflammatory responses. It has been implicated in neutrophil activation and recruitment during immune responses. The ability of this compound to act as a chemoattractant for immune cells highlights its potential impact on inflammatory diseases .

Clinical Implications

A randomized controlled trial investigated the effects of dietary supplements on platelet function related to this compound. Results indicated that specific plant extracts not only reduced platelet aggregation but also enhanced the catabolism of PAF, suggesting a protective role against thrombotic events .

Atherogenic Properties

Another study examined the atherogenic properties of LDL particles in patients undergoing treatment with antiretroviral therapy. The levels of Lp-PLA2 activity were assessed using this compound as a substrate, linking elevated enzyme activity with increased cardiovascular risk factors .

Future Directions

Research into the biological activity of this compound is still evolving. Future studies should focus on:

- Mechanistic Insights : Understanding how structural modifications affect its interaction with various receptors and enzymes.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in managing inflammatory diseases and cardiovascular conditions.

- Comparative Studies : Evaluating the biological activity of this compound against other phospholipid derivatives to determine relative efficacy.

属性

IUPAC Name |

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO6PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557796 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-55-7 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-thio PAF and how is it used in research?

A1: 2-thio platelet-activating factor, or this compound (full name: 1-O-hexadecyl-2-deoxy-2-thioacetyl-sn-glycero-3-phosphocholine) is a synthetic analog of platelet-activating factor (PAF). It acts as a substrate for enzymes like platelet-activating factor acetylhydrolase (PAF-AH) and phospholipase A2 (PLA2), making it a valuable tool for studying these enzymes. [, , ] this compound is particularly useful in differentiating between PAF-AH isoform I and plasma-type PAF-AH, as the former can hydrolyze it while the latter cannot. []

Q2: How does the structure of this compound relate to its function as an enzyme substrate?

A2: this compound is structurally similar to PAF, with the key difference being the substitution of an oxygen atom with a sulfur atom at the sn-2 position of the glycerol backbone. This subtle change allows this compound to be recognized by and bind to the active sites of PAF-AH and PLA2. [] Researchers can then measure the rate of hydrolysis to determine enzyme activity.

Q3: Can you provide details about the catalytic properties of enzymes using this compound as a substrate?

A3: Studies have shown that the Leptospira interrogans LA_2144 gene product, which exhibits PAF-AH activity, effectively hydrolyzes this compound. [] Kinetic analysis revealed a Km value of 688.235 μmol/L and a Kcat value of 0.976/s, indicating a strong affinity and catalytic efficiency for this substrate. []

Q4: Are there any studies investigating the in vivo effects of this compound?

A4: While this compound is primarily employed as an in vitro tool for studying enzyme activity, research suggests potential implications for understanding biological processes. For instance, the LA_2144 gene product with PAF-AH activity, which effectively hydrolyzes this compound, is believed to play a role in the hemorrhage and inflammatory response observed in leptospirosis. []

Q5: What analytical techniques are commonly employed to study this compound?

A5: Spectrometric methods are widely used to detect and quantify this compound hydrolysis. [] These methods enable the measurement of product formation or substrate depletion over time, providing valuable information about enzyme kinetics and activity.

Q6: Are there any known synthetic routes for this compound?

A6: Yes, this compound and related compounds can be synthesized stereoselectively starting from optically active 2-O-benzylglycerol monoacetate. [] This synthetic approach allows for controlled production of the compound for research purposes.

Q7: What is the significance of studying enzymes that utilize this compound as a substrate?

A7: Understanding the activity and function of enzymes like PAF-AH and PLA2, which utilize this compound as a substrate, is crucial due to their involvement in various physiological and pathological processes. [, , ] For example, PAF-AH plays a role in regulating PAF levels, which are implicated in inflammation and immune responses. [] Similarly, PLA2 enzymes are involved in the production of lipid mediators with diverse biological activities. []

Q8: What are the future directions for research involving this compound?

A8: While this compound is already a valuable tool for in vitro enzyme studies, further research could explore its potential in vivo applications. [] Developing a deeper understanding of its interactions with enzymes in a biological context could contribute to the development of novel therapeutic strategies targeting PAF-related pathways and other related processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。